molecular formula C20H30N2O10S2 B560195 3-Methyl-GABA CAS No. 71424-95-8

3-Methyl-GABA

Cat. No. B560195
CAS RN: 71424-95-8
M. Wt: 522.584
InChI Key: XDPUYXWLPXNCDY-UHFFFAOYSA-N
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Description

3-Methyl-GABA is a potent GABA aminotransferase activator . It can fit the binding pocket of the GABA A receptor (GABAaR) and activate L-glutamic acid decarboxylase (GAD). It also exhibits anticonvulsant activity .

Scientific Research Applications

  • Excitatory Amino Acids and GABA Release : A study explored the role of excitatory amino acids in the release of 3H-GABA from cultured mouse cerebral cortex neurons, indicating significant interactions between these neurotransmitters (Drejer, Honoré, & Schousboe, 1987).

  • GABA as a Bioactive Compound in Foods : GABA has been identified as a potent bioactive compound in food, with a variety of health benefits including hypotensive effects. The study discusses its biosynthesis and potential in GABA-enriched food products (Diana, Quílez, & Rafecas, 2014).

  • Binding and Uptake of GABA Analogue in Retinas : Research on the binding and uptake of the GABA analogue, 3H-muscimol, in the retinas of goldfish and chicken, provides insights into the potential GABA receptors in these species (Yazulla & Brecha, 1980).

  • Selective Inhibition of GABA Transporters : A study found that certain compounds like Tiagabine and SK&F 89976-A are selective for the cloned GABA transporter GAT-1, suggesting their potential use in treating neuropsychiatric disorders (Borden et al., 1994).

  • GABA and Glutamate Receptor Mutations in Neurological Diseases : Mutations in GABA receptor genes have been linked to various neurologic conditions like epilepsy, autism, schizophrenia, and addiction, highlighting the critical role of GABA receptors in these disorders (Yuan et al., 2015).

  • GABA-Benzodiazepine Receptors : Research on GABAA-benzodiazepine receptors expressed in mammalian cells demonstrates the pharmacological diversity of these receptors, important in understanding their role in various physiological and pathological states (Pritchett, Lüddens, & Seeburg, 1989).

  • GABA as a Neurotransmitter in the Vertebrate Peripheral Nervous System : A study proposed GABA as a neurotransmitter in the vertebrate peripheral nervous system, which opens new avenues for understanding its role outside the central nervous system (Jessen, Mirsky, Dennison, & Burnstock, 1979).

Mechanism of Action

3-Methyl-GABA activates GABA aminotransferase and can fit the binding pocket of the GABA A receptor (GABAaR). It also activates L-glutamic acid decarboxylase (GAD), which is involved in the synthesis of GABA .

Future Directions

In vivo visualization of GABA transporters (GATs), which 3-Methyl-GABA activates, can be a valuable diagnostic tool and biomarker for various psychiatric and neurological disorders . There have been several research attempts to develop a radioligand for this purpose, but so far none have led to suitable radioligands that allow imaging of GATs . Future research may focus on overcoming this challenge.

properties

IUPAC Name

4-amino-3-methylbutanoic acid;naphthalene-1,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6S2.2C5H11NO2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;2*1-4(3-6)2-5(7)8/h1-6H,(H,11,12,13)(H,14,15,16);2*4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPUYXWLPXNCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)CN.CC(CC(=O)O)CN.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-GABA

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